molecular formula C19H21ClN2O2 B6626957 2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone

2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone

Cat. No.: B6626957
M. Wt: 344.8 g/mol
InChI Key: AVDLHEMCIRRLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone is a complex organic compound that features a chloropyridine moiety and a methoxyphenyl-substituted piperidine ring

Properties

IUPAC Name

2-(5-chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-18-6-2-14(3-7-18)15-8-10-22(11-9-15)19(23)12-17-5-4-16(20)13-21-17/h2-7,13,15H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDLHEMCIRRLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(CC2)C(=O)CC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chloropyridine Intermediate: Starting with a chlorination reaction of pyridine to introduce the chlorine atom at the 5-position.

    Piperidine Ring Formation: The piperidine ring is synthesized separately, often through a cyclization reaction involving a suitable precursor.

    Coupling Reaction: The chloropyridine intermediate is then coupled with the piperidine derivative under specific conditions, such as using a base and a solvent like dichloromethane.

    Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to carry out the reactions in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Material Science: Explored for its potential use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone involves its interaction with molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloropyridin-2-yl)-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(5-Chloropyridin-2-yl)-1-[4-(4-methylphenyl)piperidin-1-yl]ethanone: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.